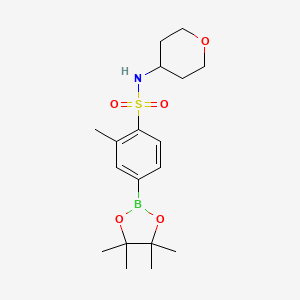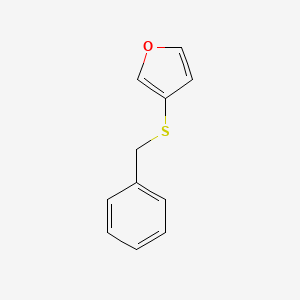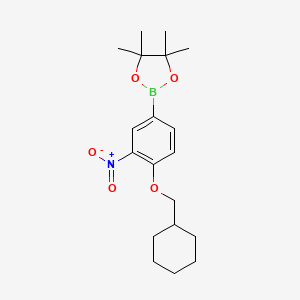![molecular formula C18H18N2O5 B13722717 4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[2-([1,1’-Biphenyl]-2-yloxy)acetyl]hydrazino}-4-oxobutanoic acid is a complex organic compound that features a biphenyl group, an oxobutanoic acid moiety, and a hydrazino linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-([1,1’-Biphenyl]-2-yloxy)acetyl]hydrazino}-4-oxobutanoic acid typically involves multiple steps:
Formation of the biphenyl ether: This can be achieved by reacting 2-bromobiphenyl with sodium phenoxide in the presence of a palladium catalyst.
Acetylation: The biphenyl ether is then acetylated using acetyl chloride in the presence of a base such as pyridine.
Hydrazine addition: The acetylated product is reacted with hydrazine hydrate to form the hydrazino derivative.
Oxobutanoic acid formation: Finally, the hydrazino derivative is reacted with succinic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the multiple steps efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group.
Reduction: Reduction reactions can target the carbonyl groups in the oxobutanoic acid moiety.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidation can lead to the formation of nitroso or nitro derivatives.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups onto the biphenyl ring.
Wissenschaftliche Forschungsanwendungen
4-{2-[2-([1,1’-Biphenyl]-2-yloxy)acetyl]hydrazino}-4-oxobutanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound’s reactivity makes it useful in the synthesis of complex organic molecules.
Biological Studies: It can be used to study enzyme interactions and inhibition mechanisms.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 4-{2-[2-([1,1’-Biphenyl]-2-yloxy)acetyl]hydrazino}-4-oxobutanoic acid involves its interaction with biological targets such as enzymes. The biphenyl group can facilitate binding to hydrophobic pockets, while the hydrazino and oxobutanoic acid moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can inhibit enzyme activity or alter protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{2-[2-(Phenylmethoxy)acetyl]hydrazino}-4-oxobutanoic acid
- 4-{2-[2-(Phenylethoxy)acetyl]hydrazino}-4-oxobutanoic acid
Uniqueness
4-{2-[2-([1,1’-Biphenyl]-2-yloxy)acetyl]hydrazino}-4-oxobutanoic acid is unique due to the presence of the biphenyl group, which can enhance binding affinity and specificity in biological systems. This makes it a valuable compound for medicinal chemistry and biochemical research.
Eigenschaften
Molekularformel |
C18H18N2O5 |
|---|---|
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
4-oxo-4-[2-[2-(2-phenylphenoxy)acetyl]hydrazinyl]butanoic acid |
InChI |
InChI=1S/C18H18N2O5/c21-16(10-11-18(23)24)19-20-17(22)12-25-15-9-5-4-8-14(15)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,21)(H,20,22)(H,23,24) |
InChI-Schlüssel |
PQANSKMUXSHZML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)NNC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


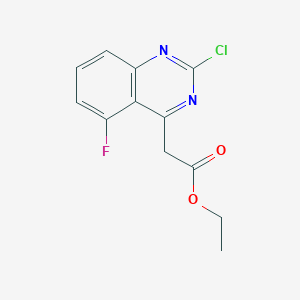

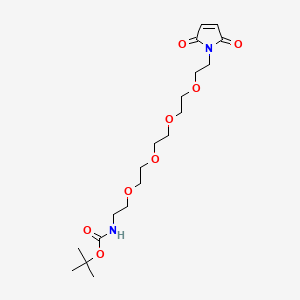
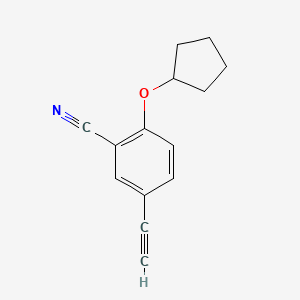
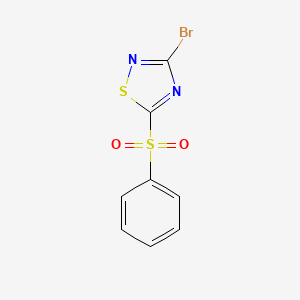
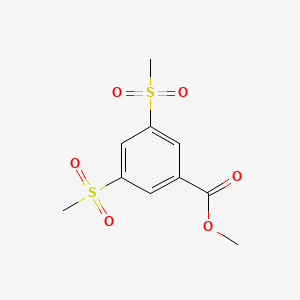
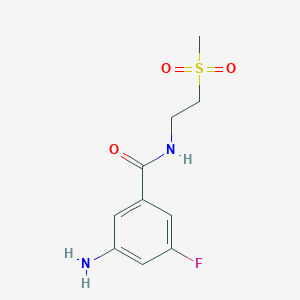
![2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)
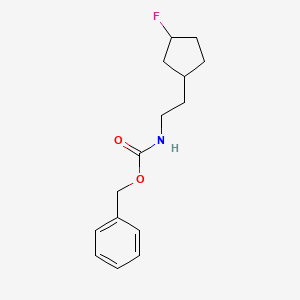
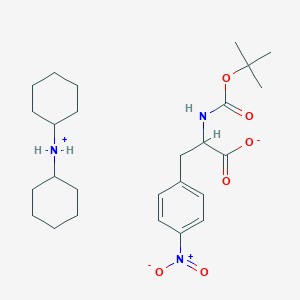
![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
